molecular formula C10H18O6 B14438484 Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) CAS No. 78776-44-0

Acetic acid--(1S,4S)-cyclohex-2-ene-1,4-diol (2/1)

Katalognummer: B14438484
CAS-Nummer: 78776-44-0
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: IFTUVSFGWAKOIZ-BNTLRKBRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol (2/1) is a chemical compound that combines acetic acid with a cyclohexene diol structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol typically involves the reaction of acetic acid with a cyclohexene diol precursor. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of advanced purification methods, such as distillation and crystallization, ensures that the final product meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

Acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound may be used in studies related to enzyme activity and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism by which acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol include other cyclohexene diol derivatives and acetic acid esters. These compounds share structural similarities but may differ in their chemical properties and applications.

Uniqueness

What sets acetic acid–(1S,4S)-cyclohex-2-ene-1,4-diol apart is its unique combination of acetic acid and cyclohexene diol, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

78776-44-0

Molekularformel

C10H18O6

Molekulargewicht

234.25 g/mol

IUPAC-Name

acetic acid;(1S,4S)-cyclohex-2-ene-1,4-diol

InChI

InChI=1S/C6H10O2.2C2H4O2/c7-5-1-2-6(8)4-3-5;2*1-2(3)4/h1-2,5-8H,3-4H2;2*1H3,(H,3,4)/t5-,6-;;/m1../s1

InChI-Schlüssel

IFTUVSFGWAKOIZ-BNTLRKBRSA-N

Isomerische SMILES

CC(=O)O.CC(=O)O.C1C[C@@H](C=C[C@H]1O)O

Kanonische SMILES

CC(=O)O.CC(=O)O.C1CC(C=CC1O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.